molecular formula C12H20N4 B1419863 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine CAS No. 1180132-17-5

5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine

Cat. No. B1419863
Key on ui cas rn: 1180132-17-5
M. Wt: 220.31 g/mol
InChI Key: MNJBMPQTXVZMFZ-UHFFFAOYSA-N
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Patent
US07855211B2

Procedure details

Add liquid ammonia (50.0 kg) to a degassed mixture of 1-(6-bromo-pyridin-3-ylmethyl)-4-ethyl-piperazine (14.2 kg), cuprous oxide (200 g), and MeOH (57 kg) at T≦40° C. Heat the mixture at 65-75° C. overnight. Cool to 20-30° C. and filter over a Celite® pad. Concentrate the filtrate and add DCM (113 kg) and adjust the pH to 12-14 with sodium hydroxide 2N (23 kg) separate the phases and wash the organic phase with DCM (58×2 kg) and combine the organic layers. Filter the mixture through Celite® and concentrate. Dissolve the residue in toluene (9.7 kg) and crystallize by the addition of MtBE (8.3 kg) to give 6.0 kg of the title compound. Obtain further purification through a toluene recrystallization. MS (ES+): m/z=221 (M+H)+.
Quantity
50 kg
Type
reactant
Reaction Step One
Quantity
14.2 kg
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous oxide
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
57 kg
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH3:1].Br[C:3]1[N:8]=[CH:7][C:6]([CH2:9][N:10]2[CH2:15][CH2:14][N:13]([CH2:16][CH3:17])[CH2:12][CH2:11]2)=[CH:5][CH:4]=1>CO>[CH2:16]([N:13]1[CH2:14][CH2:15][N:10]([CH2:9][C:6]2[CH:5]=[CH:4][C:3]([NH2:1])=[N:8][CH:7]=2)[CH2:11][CH2:12]1)[CH3:17]

Inputs

Step One
Name
Quantity
50 kg
Type
reactant
Smiles
N
Step Two
Name
Quantity
14.2 kg
Type
reactant
Smiles
BrC1=CC=C(C=N1)CN1CCN(CC1)CC
Name
cuprous oxide
Quantity
200 g
Type
reactant
Smiles
Name
Quantity
57 kg
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool to 20-30° C.
FILTRATION
Type
FILTRATION
Details
filter over a Celite® pad
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate
ADDITION
Type
ADDITION
Details
add DCM (113 kg)
CUSTOM
Type
CUSTOM
Details
separate the phases
WASH
Type
WASH
Details
wash the organic phase with DCM (58×2 kg)
FILTRATION
Type
FILTRATION
Details
Filter the mixture through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the residue in toluene (9.7 kg)
CUSTOM
Type
CUSTOM
Details
crystallize by the addition of MtBE (8.3 kg)

Outcomes

Product
Name
Type
product
Smiles
C(C)N1CCN(CC1)CC=1C=CC(=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 6 kg
YIELD: CALCULATEDPERCENTYIELD 54.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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